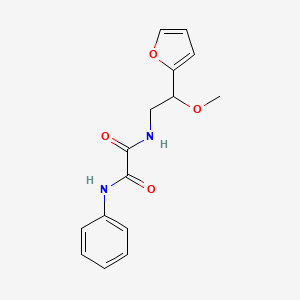

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-20-13(12-8-5-9-21-12)10-16-14(18)15(19)17-11-6-3-2-4-7-11/h2-9,13H,10H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFYRLYVCNNXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC=CC=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide typically involves the reaction of 2-(furan-2-yl)-2-methoxyethanamine with oxalyl chloride, followed by the addition of aniline. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general steps are as follows:

Formation of the intermediate: 2-(furan-2-yl)-2-methoxyethanamine is reacted with oxalyl chloride in the presence of a base such as triethylamine to form the corresponding oxalyl chloride intermediate.

Coupling reaction: The intermediate is then reacted with aniline to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxalamide group can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide involves its interaction with specific molecular targets. The furan ring and oxalamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The compound shares structural motifs with several oxalamide and furan-containing derivatives. Key comparisons include:

Key Research Findings and Implications

Structural Flexibility : The oxalamide scaffold allows diverse substitutions (e.g., furan, morpholine, methoxyethyl), enabling tailored bioactivity and solubility .

Antifungal Potential: Furan-containing analogs demonstrate moderate activity, but optimization (e.g., introducing electron-withdrawing groups) could enhance potency .

HDAC Inhibition : Methoxyethyl groups improve inhibitory efficacy in boronic acid derivatives , suggesting the target compound merits evaluation in epigenetic drug discovery.

Biological Activity

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide is a synthetic organic compound classified as an oxalamide. It features a furan ring, a methoxyethyl group, and a phenyl group, which contribute to its unique biological activities. This compound has attracted attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Synthesis

The synthesis typically involves the reaction of 2-(furan-2-yl)-2-methoxyethanamine with oxalyl chloride, followed by coupling with aniline under anhydrous conditions. This method ensures the stability of the oxalamide linkage while forming the desired product.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound against various pathogens. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For example, in disk diffusion assays, it showed zones of inhibition comparable to standard antibiotics.

| Pathogen | Zone of Inhibition (mm) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 | Penicillin |

| Escherichia coli | 12 | Ampicillin |

| Candida albicans | 10 | Fluconazole |

Anticancer Activity

The anticancer efficacy of this compound has also been explored in vitro. In studies involving various cancer cell lines, such as HCT116 (colon cancer) and MCF7 (breast cancer), this compound exhibited dose-dependent cytotoxicity.

IC50 Values

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 5.0 |

| MCF7 | 7.5 |

| A549 (lung) | 6.0 |

These findings suggest that the compound may induce apoptosis through mechanisms involving oxidative stress and disruption of mitochondrial function.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The furan moiety may facilitate binding to enzymes involved in metabolic pathways, while the oxalamide group could influence receptor interactions.

Proposed Pathways

- Enzyme Inhibition : The compound may inhibit key enzymes in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.

- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells, particularly at the G1/S checkpoint.

Study on Antimicrobial Efficacy

One notable study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxalamides, including this compound. The results indicated that this compound outperformed several known antibiotics in terms of potency against resistant strains.

Clinical Implications

The potential for this compound to serve as a lead compound for drug development is significant, especially given the rising concerns over antibiotic resistance and the need for new anticancer agents.

Q & A

Basic: What are the recommended synthetic routes and purification methods for N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide?

The synthesis typically involves a multi-step approach:

- Step 1: React 2-(furan-2-yl)-2-methoxyethanamine with oxalyl chloride under anhydrous conditions to form the oxalamide intermediate .

- Step 2: Couple the intermediate with phenylamine derivatives, optimizing stoichiometry and reaction time to minimize byproducts.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Temperature control (0–5°C during acyl chloride formation) is critical to prevent side reactions .

Basic: How is the structural integrity of this compound validated in academic research?

Key techniques include:

- NMR Spectroscopy: 1H/13C NMR in CDCl3 or DMSO-d6 with TMS as an internal standard to confirm substituent connectivity (e.g., furan protons at δ 6.2–7.4 ppm, methoxy group at δ 3.3–3.5 ppm) .

- IR Spectroscopy: Detect characteristic amide C=O stretches (~1650–1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (C₁₅H₁₇N₂O₄; expected [M+H]⁺ = 301.1189) .

Basic: What preliminary assays are used to assess its biological activity?

While direct data for this compound is limited, related oxalamides are screened using:

- Antimicrobial Assays: Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity Tests: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, leveraging the furan moiety’s electron-rich nature .

Advanced: How can researchers optimize synthetic yield when scaling up production?

- Reaction Solvent: Replace THF with DMF to enhance intermediate solubility .

- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

- Process Monitoring: Employ inline FTIR or HPLC to track reaction progression and adjust parameters in real time .

Advanced: How should contradictory bioactivity data across studies be resolved?

- Structural Reanalysis: Verify compound purity via HPLC and compare substituent effects (e.g., methoxy vs. hydroxy groups) .

- Dose-Response Curves: Re-evaluate activity across a broader concentration range (e.g., 0.1–100 μM) to identify non-linear effects .

- Computational Docking: Model interactions with targets (e.g., COX-2 or β-lactamase) to explain potency variations .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?

- Derivative Synthesis: Modify the phenyl ring (e.g., add nitro or methoxy groups) and compare bioactivity .

- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs .

- 3D-QSAR: Align compounds in a CoMFA model to correlate steric/electrostatic fields with activity .

Advanced: How are target interaction mechanisms investigated?

- Surface Plasmon Resonance (SPR): Measure binding kinetics to purified proteins (e.g., KD, kon/koff) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

- Mutagenesis Studies: Replace key residues (e.g., His154 in enzymes) to validate binding pockets .

Advanced: What methodologies guide the design of derivatives with enhanced activity?

- Bioisosteric Replacement: Substitute the furan ring with thiophene or pyrrole to improve metabolic stability .

- Prodrug Strategies: Introduce ester groups to enhance solubility and bioavailability .

- Fragment-Based Screening: Merge active fragments (e.g., oxalamide + indole) using click chemistry .

Advanced: How is computational modeling applied to study this compound?

- Molecular Dynamics (MD): Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability .

- ADMET Prediction: Use SwissADME to forecast absorption, CYP450 inhibition, and blood-brain barrier penetration .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Advanced: What analytical approaches identify and quantify reaction byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.